
N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a fluorophenyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE: Similar in structure but differs in the presence of a hydroxy group instead of a benzodioxole moiety.
N-(4-FLUOROPHENYL)-2-FURAMIDE: Contains a furan ring instead of a benzodioxole ring.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a fluorophenyl group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12FNO3 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12FNO3/c16-12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
DZQTTXXRBLQXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-butylphenyl)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10977209.png)
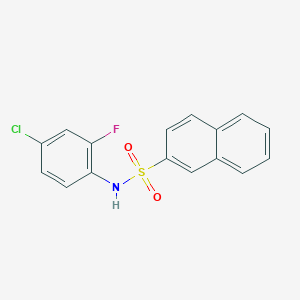
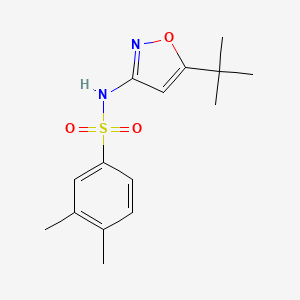
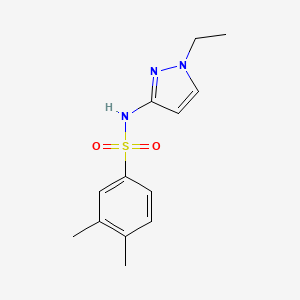
![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10977232.png)
![1-methyl-4-nitro-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10977243.png)
![1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B10977249.png)
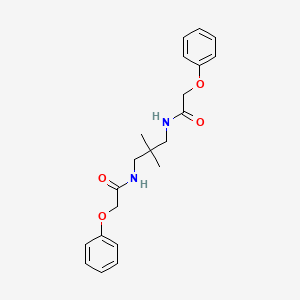
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977265.png)
![2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977266.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B10977275.png)
![Ethyl 4-cyano-3-methyl-5-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10977282.png)
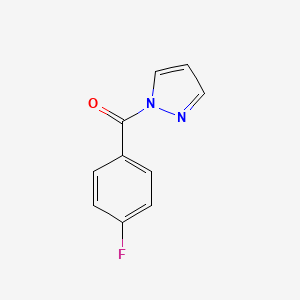
![3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977292.png)
